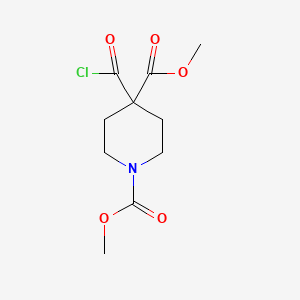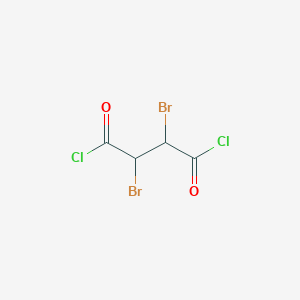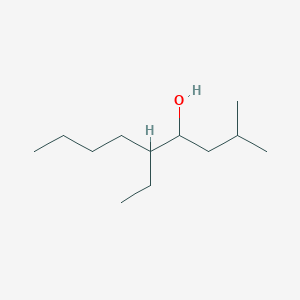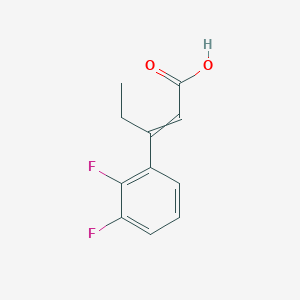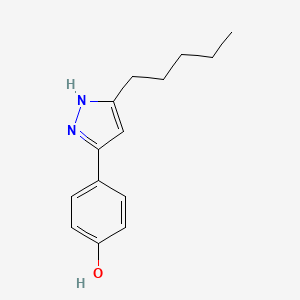![molecular formula C16H29Cl2NO4 B14203023 4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid CAS No. 831219-92-2](/img/structure/B14203023.png)
4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid is a synthetic chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a butanoic acid backbone substituted with bis(2-chloroethyl)amino and octanoyloxy groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid typically involves multiple steps, starting with the preparation of the butanoic acid backbone. The introduction of the bis(2-chloroethyl)amino group is achieved through nucleophilic substitution reactions, where 2-chloroethylamine reacts with the appropriate butanoic acid derivative. The octanoyloxy group is then introduced via esterification reactions, using octanoyl chloride and a suitable catalyst under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid moiety, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the bis(2-chloroethyl)amino group, potentially converting it to secondary or primary amines.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions to achieve substitution.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Secondary or primary amines.
Substitution: Azides, thiols, or other substituted derivatives.
科学研究应用
4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound targets rapidly dividing cells and induces cell death.
相似化合物的比较
Chlorambucil: A well-known chemotherapy agent with a similar bis(2-chloroethyl)amino group but a different backbone structure.
Melphalan: Another alkylating agent with a similar mechanism of action but different substituents.
Uniqueness: 4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid is unique due to the presence of the octanoyloxy group, which may influence its solubility, bioavailability, and overall pharmacokinetic properties compared to other similar compounds.
属性
CAS 编号 |
831219-92-2 |
|---|---|
分子式 |
C16H29Cl2NO4 |
分子量 |
370.3 g/mol |
IUPAC 名称 |
4-[bis(2-chloroethyl)amino]-3-octanoyloxybutanoic acid |
InChI |
InChI=1S/C16H29Cl2NO4/c1-2-3-4-5-6-7-16(22)23-14(12-15(20)21)13-19(10-8-17)11-9-18/h14H,2-13H2,1H3,(H,20,21) |
InChI 键 |
ONLDUCDBNYPKDL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)OC(CC(=O)O)CN(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid](/img/structure/B14202942.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
![4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one](/img/structure/B14202958.png)
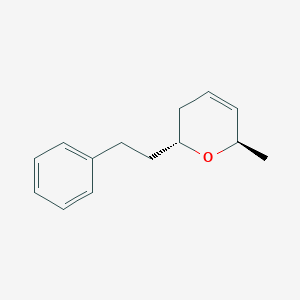
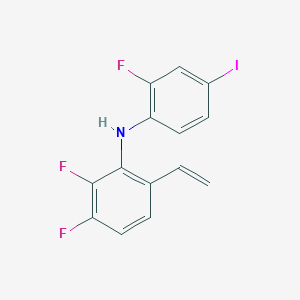
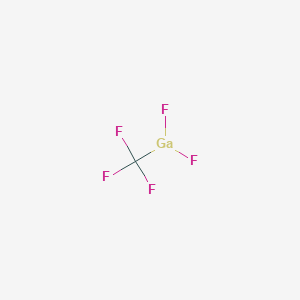
![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)
